molecular formula C20H29N3O3 B5570573 8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Katalognummer B5570573
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: ZNNSONIFLQSMHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecanes typically involves multi-component reactions (MCRs) or intramolecular spirocyclization. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines, with in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanes has been characterized using various spectroscopic methods, including NMR and X-ray crystallography. These studies have provided detailed information on the chemical shifts, conformation, and spatial arrangement of atoms within the molecule, aiding in the understanding of their chemical behavior and reactivity (Zhang et al., 2008).

Chemical Reactions and Properties

Diazaspiro[5.5]undecanes undergo various chemical reactions, including Michael addition, Claisen condensation, and acid-catalyzed decarboxylation. These reactions enable the synthesis of spirocyclic adducts or derivatives with diverse functional groups, expanding the utility of these compounds in synthetic chemistry (Cordes et al., 2013).

Wissenschaftliche Forschungsanwendungen

CCR8 Antagonists

The compound has been explored as a CCR8 antagonist, indicating its potential application in treating chemokine-mediated diseases, especially respiratory diseases. Its utilization for asthma, chronic obstructive pulmonary disease, and rhinitis treatment has been claimed (Norman, 2007).

Synthesis Techniques

Research shows that 3,9-diazaspiro[5.5]undecane derivatives, a group to which this compound belongs, can be synthesized via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in-situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Potential for Antihypertensive Activity

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, similar in structure to this compound, have been synthesized and screened as potential antihypertensive agents. The structural analogs of this compound have been explored for their effectiveness in lowering blood pressure (Caroon et al., 1981).

Antihypertensive Agent Formulation

Research on the formulation of antihypertensive agents related to this compound shows efforts to obtain slow-release versions through the preparation of various salts. In vitro evaluation of these salts aimed to achieve controlled release of the active compound (Benjamin & Lin, 1985).

Eigenschaften

IUPAC Name

8-(3-ethoxypropanoyl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-26-13-8-19(25)22-12-5-9-20(15-22)10-7-18(24)23(16-20)14-17-6-3-4-11-21-17/h3-4,6,11H,2,5,7-10,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNSONIFLQSMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.